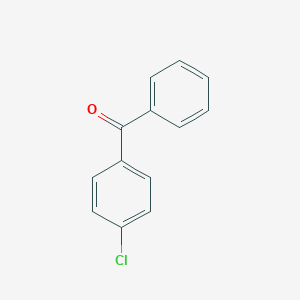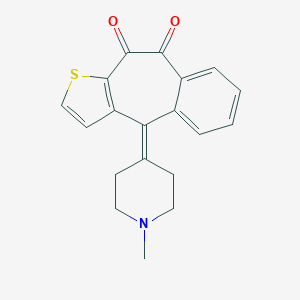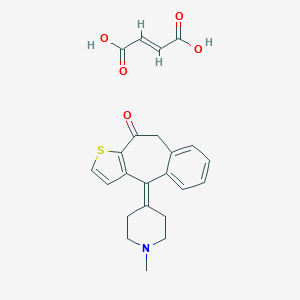
5,6-Dimethoxy-1-indanone
Overview
Description
Molecular Structure Analysis
The molecular structure of 5,6-Dimethoxy-1-indanone can be viewed as a 2D Mol file or a computed 3D SD file . A study has been conducted to elucidate the structure of this compound and study its binding interaction towards the active site by molecular docking studies .Physical And Chemical Properties Analysis
5,6-Dimethoxy-1-indanone is a solid with a melting point of 118-120 °C (lit.) . It has an empirical formula (Hill Notation) of C11H12O3 and a CAS Number of 2107-69-9 .Scientific Research Applications
Pharmaceutical Applications
5,6-Dimethoxy-1-indanone: has been utilized in the synthesis of compounds with potential therapeutic benefits. For instance, it’s been used to create thiosemicarbazone derivatives that inhibit bovine viral diarrhea virus infection . Additionally, it serves as an intermediate in the preparation of Donepezil, a medication prescribed for Alzheimer’s disease treatment .
Organic Synthesis
In organic chemistry, 5,6-Dimethoxy-1-indanone is a valuable building block. It’s been employed in the synthesis of complex molecules like 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-6,10-dicarboxylic acid, which has implications in creating novel organic materials .
Analytical Chemistry
5,6-Dimethoxy-1-indanone: can be used as a standard or reference compound in analytical procedures. Its well-defined structure and properties allow it to serve as a benchmark for calibrating instruments or validating methods .
Biochemistry Research
In biochemistry, the compound has been explored for its inhibitory effects on cytopathogenicity, particularly against viruses like herpes and HIV that contain a viral RNA polymerase susceptible to inhibition by derivatives of 5,6-Dimethoxy-1-indanone .
Industrial Applications
While specific industrial applications are not extensively documented, the compound’s role as an intermediate suggests its utility in various chemical manufacturing processes, such as the production of pharmaceuticals, dyes, and other specialized chemicals .
Mechanism of Action
Safety and Hazards
5,6-Dimethoxy-1-indanone may cause eye and skin irritation. It is harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation of the digestive tract and respiratory tract irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .
properties
IUPAC Name |
5,6-dimethoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMQOBPGHZFGLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057680 | |
| Record name | 5,6-Dimethoxyindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxy-1-indanone | |
CAS RN |
2107-69-9 | |
| Record name | 5,6-Dimethoxy-1-indanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2107-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethoxy-1-indanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002107699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2107-69-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,6-Dimethoxyindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethoxyindan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6-DIMETHOXY-1-INDANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F805RZI8GO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5,6-Dimethoxy-1-indanone?
A1: 5,6-Dimethoxy-1-indanone has the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol. []
Q2: What spectroscopic data is available for 5,6-Dimethoxy-1-indanone?
A2: Researchers commonly characterize 5,6-Dimethoxy-1-indanone using Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , ]
Q3: How does the structure of 5,6-Dimethoxy-1-indanone relate to its function as an intermediate in Donepezil synthesis?
A3: The indanone core structure, along with the two methoxy groups at positions 5 and 6, are essential for the biological activity of Donepezil. These structural features are conserved during the synthesis process, highlighting the importance of 5,6-Dimethoxy-1-indanone as a building block. [, , , ]
Q4: What are the common synthetic routes for preparing 5,6-Dimethoxy-1-indanone?
A4: 5,6-Dimethoxy-1-indanone can be synthesized from veratraldehyde through a series of reactions, including a Knoevenagel condensation with malonate, reduction with sodium borohydride, and cyclization with polyphosphoric acid. [, ]
Q5: What type of reactions can 5,6-Dimethoxy-1-indanone undergo?
A5: 5,6-Dimethoxy-1-indanone can participate in various reactions, including aldol condensation, Friedel-Crafts acylation, and Michael addition reactions. These reactions allow for the introduction of different substituents onto the indanone core, expanding its synthetic utility. [, , ]
Q6: What are the advantages of using 3,4-dimethoxy benzaldehyde as a starting material for the synthesis of 5,6-Dimethoxy-1-indanone?
A6: Using 3,4-dimethoxy benzaldehyde as a starting material offers several advantages, including its low cost, readily availability, and the ability to achieve a good overall yield of 5,6-Dimethoxy-1-indanone (65%). []
Q7: What is the primary application of 5,6-Dimethoxy-1-indanone?
A7: 5,6-Dimethoxy-1-indanone serves as a crucial intermediate in synthesizing Donepezil, a drug used to treat Alzheimer's disease symptoms. [, , , , , , , ]
Q8: What are the challenges associated with the industrial production of high-purity 5,6-Dimethoxy-1-indanone?
A8: One challenge lies in minimizing impurities during synthesis. Researchers are exploring new methods and optimizing existing ones to ensure high purity and yield. [, ]
Q9: Are there any other potential applications of 5,6-Dimethoxy-1-indanone derivatives beyond Donepezil synthesis?
A9: Yes, researchers are exploring the potential of 5,6-Dimethoxy-1-indanone derivatives in other areas:
- Antimicrobial agents: Derivatives have shown promising activity against various microorganisms. []
- Optical applications: Studies investigating their linear and nonlinear optical properties suggest potential uses in this field. []
Q10: Have researchers investigated different formulations to improve the stability and solubility of 5,6-Dimethoxy-1-indanone?
A11: While the provided papers do not directly address formulations for 5,6-Dimethoxy-1-indanone, the synthesis of various salts, like Donepezil hydrochloride, highlights efforts to enhance solubility and stability for pharmaceutical applications. [, , , ]
Q11: Have computational methods been employed to study 5,6-Dimethoxy-1-indanone?
A12: Yes, researchers have used computational chemistry to investigate the conformational analysis, molecular structure, and reactivity descriptors of 5,6-Dimethoxy-1-indanone. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(1-Methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-9-one](/img/structure/B192784.png)

